![molecular formula C15H21NO3 B3112220 Benzyl (7-oxoheptyl)carbamate CAS No. 188632-68-0](/img/structure/B3112220.png)
Benzyl (7-oxoheptyl)carbamate
Overview
Description
Benzyl (7-oxoheptyl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of Benzyl (7-oxoheptyl)carbamate contains a total of 40 bonds, including 20 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 acyl halogenide .Chemical Reactions Analysis
Carbamates are useful as protecting groups for amines. They can be installed and removed under relatively mild conditions . For example, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular formula of C8H9NO2, an average mass of 151.163 Da, and a mono-isotopic mass of 151.063324 Da .Scientific Research Applications
- Benzyl (7-oxoheptyl)carbamate is of interest in the search for new, powerful HEDMs. Chemists and materials scientists worldwide seek synthetic methods for these substances .
- Researchers have studied the acid-catalyzed condensation between benzyl carbamate and glyoxal in a 2:1 ratio across various polar protic and aprotic solvents .
- Different solvents play distinct roles in the condensation process:
- Byproducts and intermediates were identified during the condensation process:
- Vinyl isocyanate, formed via the Curtius rearrangement of acryloyl azide, is codistilled with a solvent (e.g., toluene) into benzyl alcohol containing a catalyst and inhibitor .
High-Energy-Density Materials (HEDMs)
Cascade Condensation Reactions
Solvent Effects
Byproducts and Intermediates
Improved Synthesis Methods
Nitrogen Heterocycles Research
Mechanism of Action
Target of Action
Benzyl (7-oxoheptyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, can be installed and removed under relatively mild conditions . They interact with their targets (amines) and result in changes that protect the amines during peptide synthesis .
Biochemical Pathways
Carbamates play a crucial role in peptide synthesis, a process that involves various biochemical pathways .
Result of Action
In the context of peptide synthesis, carbamates protect amines, thereby facilitating the synthesis process .
Safety and Hazards
Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . The substance should be stored locked up and in a well-ventilated place, with the container kept tightly closed .
Future Directions
Carbamates play an important role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Future research may focus on developing new methods for functional transformation and exploring their potential applications in various fields.
properties
IUPAC Name |
benzyl N-(7-oxoheptyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGHGYDTRIXYKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (7-oxoheptyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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